molecular formula C13H9NO4 B8161610 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate

2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate

Cat. No.: B8161610
M. Wt: 243.21 g/mol
InChI Key: IIHBIVBEYBJPAM-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol This compound is known for its unique structure, which includes a pyrrolidinone ring and an ethynyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate typically involves the reaction of 3-ethynylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or toluene under an inert atmosphere . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, pyrrolidinone derivatives, and fused ring systems.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the occurrence of seizures. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its ethynyl group, which imparts unique reactivity and allows for the formation of diverse derivatives.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-2-9-4-3-5-10(8-9)13(17)18-14-11(15)6-7-12(14)16/h1,3-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBIVBEYBJPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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